molecular formula C13H21NaO7S B15187544 Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt CAS No. 71317-42-5

Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt

Cat. No.: B15187544
CAS No.: 71317-42-5
M. Wt: 344.36 g/mol
InChI Key: RVGCXYJTDJVRKL-UHFFFAOYSA-M
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Description

Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is a chemical compound with the molecular formula C20H37NaO7S. It is a member of the sulfosuccinate esters, which are known for their surfactant properties. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt typically involves the esterification of butanedioic acid with the appropriate alcohols in the presence of a sulfonating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The sulfo group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted sulfosuccinate esters.

Scientific Research Applications

Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the formulation of biological buffers and as a stabilizing agent in enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and interaction of different phases. The molecular targets include cell membranes and proteins, where it can alter the permeability and stability of these structures.

Comparison with Similar Compounds

Similar Compounds

  • Succinic acid, sulfo-, 1,4-bis(2-ethylhexyl) ester, sodium salt
  • Succinic acid, sulfo-, 1,4-bis(1,3-dimethylbutyl) ester, sodium salt
  • Succinic acid, sulfo-, 1,4-bis(dicyclohexyl) ester, sodium salt

Uniqueness

Butanedioic acid, sulfo-, 4-cyclohexyl 1-(1-methylethyl) ester, sodium salt is unique due to its specific ester groups, which confer distinct surfactant properties and reactivity compared to other sulfosuccinate esters. Its structure allows for specific interactions with biological membranes and proteins, making it valuable in both research and industrial applications.

Properties

CAS No.

71317-42-5

Molecular Formula

C13H21NaO7S

Molecular Weight

344.36 g/mol

IUPAC Name

sodium;4-cyclohexyloxy-1,4-dioxo-1-propan-2-yloxybutane-2-sulfonate

InChI

InChI=1S/C13H22O7S.Na/c1-9(2)19-13(15)11(21(16,17)18)8-12(14)20-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3,(H,16,17,18);/q;+1/p-1

InChI Key

RVGCXYJTDJVRKL-UHFFFAOYSA-M

Canonical SMILES

CC(C)OC(=O)C(CC(=O)OC1CCCCC1)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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